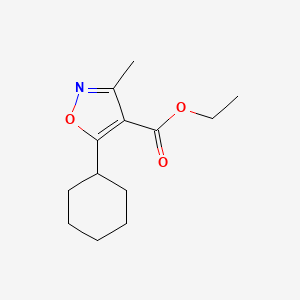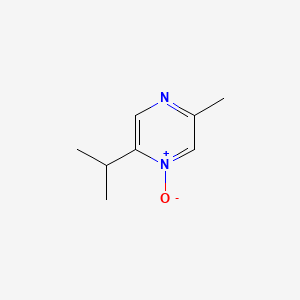
5-Methyl-1-oxido-2-propan-2-ylpyrazin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1-oxido-2-propan-2-ylpyrazin-1-ium is a heterocyclic organic compound with a pyrazine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-oxido-2-propan-2-ylpyrazin-1-ium typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyrazine with isopropylamine, followed by oxidation to introduce the oxido group. The reaction conditions often require a solvent such as acetonitrile and a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-1-oxido-2-propan-2-ylpyrazin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxides.
Reduction: Reduction reactions can convert the oxido group back to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce various functional groups onto the pyrazine ring.
Wissenschaftliche Forschungsanwendungen
5-Methyl-1-oxido-2-propan-2-ylpyrazin-1-ium has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-1-oxido-2-propan-2-ylpyrazin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The oxido group plays a crucial role in these interactions, often forming hydrogen bonds or participating in redox reactions. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methyl-1-oxooctahydropyrrolo[1,2-a]pyrazin-5-ium iodide
- 5-Methyl-3-oxooctahydropyrrolo[1,2-a]pyrazin-5-ium iodide
- 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide
Uniqueness
5-Methyl-1-oxido-2-propan-2-ylpyrazin-1-ium is unique due to its specific structural features, such as the presence of the oxido group and the isopropyl substituent. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
116513-25-8 |
|---|---|
Molekularformel |
C8H12N2O |
Molekulargewicht |
152.197 |
IUPAC-Name |
5-methyl-1-oxido-2-propan-2-ylpyrazin-1-ium |
InChI |
InChI=1S/C8H12N2O/c1-6(2)8-4-9-7(3)5-10(8)11/h4-6H,1-3H3 |
InChI-Schlüssel |
KWXLXVHBXYODKW-UHFFFAOYSA-N |
SMILES |
CC1=NC=C([N+](=C1)[O-])C(C)C |
Synonyme |
Pyrazine, 2-methyl-5-(1-methylethyl)-, 4-oxide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



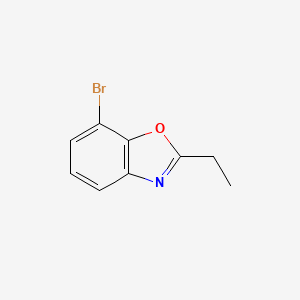





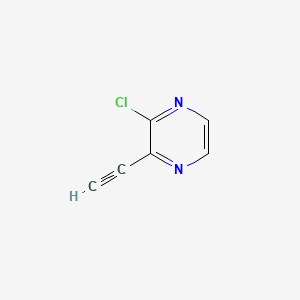

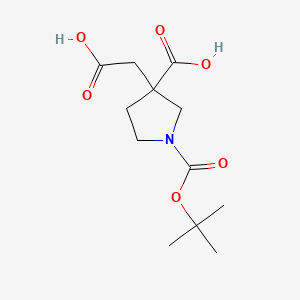
![3-Cyano-6-hydroxy-1,4-dimethyl-5-[2-nitro-4-(pentyloxycarbonyl)phenylazo]-2-pyridone](/img/structure/B568098.png)

![5,7-Dimethyloxazolo[5,4-d]pyrimidine](/img/structure/B568102.png)
